Difluoromethyl vs. Trifluoromethyl Pyrimidine Cores: PI3K/mTOR Binding Affinity Gain
In a direct head‑to‑head medicinal chemistry program, the 4‑(difluoromethyl)pyrimidin‑2‑amine motif (present in the target compound) conferred an 8‑fold improvement in PI3Kα binding affinity and a 2‑fold improvement in mTOR binding affinity relative to the structurally analogous 2‑amino‑4‑(trifluoromethyl)pyridine scaffold (Ki p110α: 2.2 nM vs 17 nM; Ki mTOR: 33 nM vs 62 nM) [REFS‑1]. The –CHF₂ group participates in a bifurcated hydrogen‑bond network within the ATP‑binding pocket that is geometrically inaccessible to –CF₃ [REFS‑2].
| Evidence Dimension | In vitro binding affinity (Ki) on PI3Kα (p110α) and mTOR kinase |
|---|---|
| Target Compound Data | PI3Kα Ki = 2.2 nM; mTOR Ki = 33 nM (PQR514, bearing the 4-(difluoromethyl)pyrimidin-2-amine core analogous to the target compound's heterocycle) |
| Comparator Or Baseline | PQR309 (bimiralisib), containing a 2-amino-4-(trifluoromethyl)pyridine core. PI3Kα Ki = 17 nM; mTOR Ki = 62 nM |
| Quantified Difference | PI3Kα: 7.7‑fold more potent; mTOR: 1.9‑fold more potent |
| Conditions | Time‑resolved FRET (TR‑FRET) displacement assay (LanthaScreen), n = 2 |
Why This Matters
The data demonstrate that the difluoromethylpyrimidine core—integral to the target compound—provides a reproducible binding‑affinity advantage over the chemically analogous trifluoromethylpyridine core, directly impacting the potency of downstream kinase inhibitors built from this building block.
- [1] Borsari, C., et al. (2019). Preclinical Development of PQR514... Table 1. ACS Med. Chem. Lett., 10(10), 1473–1479. View Source
- [2] Borsari, C., et al. (2019). ibid. X‑ray crystal structure and energy minimization analysis. View Source
